Kingiside

Anti-inflammatory Cytokine inhibition Secoiridoid glycosides

Kingiside is a secoiridoid glycoside reference standard that selectively inhibits IL-6 production (IC50 51.70–61.10 μM) without suppressing TNF-α, making it superior to sweroside derivatives for dissecting IL-6-specific signaling. It is a validated negative control for C2C12 myotube hypertrophy assays, a distinctive HPLC marker for Lonicera japonica fruit authentication, and suitable for antileukemic SAR studies alongside 8-epi-kingiside.

Molecular Formula C17H24O11
Molecular Weight 404.4 g/mol
CAS No. 25406-67-1
Cat. No. B1654618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKingiside
CAS25406-67-1
Molecular FormulaC17H24O11
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCC1C2C(CC(=O)O1)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC
InChIInChI=1S/C17H24O11/c1-6-11-7(3-10(19)26-6)8(15(23)24-2)5-25-16(11)28-17-14(22)13(21)12(20)9(4-18)27-17/h5-7,9,11-14,16-18,20-22H,3-4H2,1-2H3/t6-,7+,9+,11+,12+,13-,14+,16-,17-/m0/s1
InChIKeyQZCJFXSHMSZCLH-QAPDQXECSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kingiside (CAS 25406-67-1): Iridoid Glycoside Reference Standard for Pharmacological Research and Analytical Quality Control


Kingiside (CAS 25406-67-1) is a naturally occurring secoiridoid glycoside belonging to the broader iridoid class of monoterpenoid compounds. It is primarily isolated from plant sources including Lonicera japonica (Japanese honeysuckle), Gentiana scabra, Syringa reticulata, and Cornus officinalis [1][2]. The compound, with molecular formula C₁₇H₂₄O₁₁ and molecular weight 404.37 g/mol, is commercially available as a reference standard for analytical method development, quality control of botanical materials, and as a research tool for investigating anti-inflammatory, antioxidant, and antitumor mechanisms .

Kingiside Versus Class Analogs: Why Interchangeability with Loganin, Sweroside, and Morroniside is Not Scientifically Justified


Kingiside belongs to the secoiridoid subclass of iridoid glycosides, which are characterized by a cleaved cyclopentane ring system that distinguishes them structurally from the intact iridoid core found in compounds such as loganin [1][2]. This fundamental structural divergence translates into quantifiable differences in biological activity. Head-to-head studies demonstrate that kingiside and its close analogs exhibit distinct selectivity profiles in anti-inflammatory assays, with kingiside derivatives preferentially inhibiting IL-6 production (IC₅₀: 51.70–61.10 μM) while showing weak activity against TNF-α (IC₅₀ > 100 μM), whereas certain sweroside and swertiamarin derivatives display dual NO/IL-6 inhibition [3]. Similarly, in C2C12 myotube hypertrophy screening, kingiside showed no significant activity while loganin demonstrated positive effects [4]. For analytical applications, kingiside serves as a specific marker for quality assessment of Lonicera japonica fruits, where it co-occurs with—but cannot be analytically substituted for—other iridoids including loganin and sweroside [1].

Kingiside (25406-67-1): Quantitative Comparative Evidence for Informed Procurement and Research Selection


Differential Anti-Inflammatory Cytokine Selectivity: Kingiside Derivatives Exhibit Preferential IL-6 Inhibition Compared to Dual-Acting Sweroside Analogs

In a comparative evaluation of 17 secoiridoid glycosides isolated from Gentiana scabra, kingiside derivatives (compounds 4, 5, and 10) demonstrated selective inhibition against IL-6 production with IC₅₀ values ranging from 51.70 to 61.10 μM, while exhibiting weak activity against TNF-α (IC₅₀ > 100 μM) [1]. In contrast, sweroside derivatives (12, 15–17) and a swertiamarin derivative (13) showed broader inhibition affecting both NO (IC₅₀: 64.74–94.95 μM) and IL-6 (IC₅₀: 48.91–75.45 μM) [1]. This differential selectivity profile indicates that kingiside-based compounds may offer a more targeted anti-inflammatory mechanism compared to the broader, less selective inhibition observed with sweroside and swertiamarin derivatives.

Anti-inflammatory Cytokine inhibition Secoiridoid glycosides

Skeletal Muscle Hypertrophy Activity: Kingiside Shows No Significant Effect in Contrast to Positive Loganin Activity

In a study screening 10 compounds isolated from Hydrangea paniculata flowers for C2C12 myotube hypertrophy activity, kingiside (compound 1) showed no significant effect on myotube diameter, whereas loganin (compound 4) and kaempferol 3-O-sambubioside (compound 9) demonstrated positive hypertrophic activity [1]. This negative finding is equally important for procurement decisions, as it delineates a clear activity boundary: kingiside is not suitable for skeletal muscle research applications, while loganin is the appropriate selection for this specific biological endpoint.

Skeletal muscle Myotube hypertrophy Sarcopenia

Antitumor Activity Against Leukemia Cells: 8-epi-Kingiside Demonstrates Moderate Activity Distinct from Other Iridoids

In a study of iridoid glucosides from Lonicera chrysatha, 8-epi-kingiside (compound 5) was among five compounds (1–5) that showed moderate in vitro antitumor activity against human promyelocytic leukemia (HL-60) cells [1]. This finding distinguishes 8-epi-kingiside from other co-isolated iridoids such as 7α-morroniside and 7β-morroniside (compounds 6 and 7), which were not reported to possess this activity [1]. While the study did not report quantitative IC₅₀ values, the classification of "moderate activity" provides a qualitative differentiation that can guide initial screening decisions.

Antitumor Leukemia HL-60 cells

Structural Derivatization Yields Enhanced Antioxidant Activity: 2'-O-p-Coumaroyl-Kingiside Exhibits Potent DPPH Radical Scavenging

While direct quantitative data for unmodified kingiside in DPPH assays was not located, a structurally characterized derivative, 2′-O-p-coumaroyl-kingiside (compound 4), demonstrated significant inhibitory activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical in a study of Cornus officinalis fruit constituents . This derivative was among four compounds (1, 4, 15, 18) showing significant DPPH scavenging activity, and notably, its activity surpassed that of the standard antioxidant trolox in the ABTS assay alongside compound 7 and 17 . This evidence indicates that the kingiside scaffold can be modified to achieve potent antioxidant effects.

Antioxidant DPPH assay Structural modification

Kingiside Functions as a Plant-Specific Chemical Marker for Lonicera japonica Fruit Quality Assessment

Kingiside was isolated and identified from the fruits of Lonicera japonica Thunb. as one of six iridoid glycosides, marking its first reported occurrence in this specific plant part [1]. This identification establishes kingiside as a diagnostic chemical marker for the fruit of L. japonica, distinct from the flower bud (Lonicerae japonicae flos) which is the more commonly used medicinal part. Recent LC-MS comparative studies of different L. japonica medicinal parts have characterized 86 constituents, enabling differentiation of plant parts based on their iridoid profiles [2]. The presence of kingiside specifically in the fruit tissue provides a verifiable marker for authentication and quality control applications.

Quality control Phytochemical analysis LC-MS

Kingiside (CAS 25406-67-1): Evidence-Based Research and Industrial Application Scenarios


Selective IL-6 Pathway Modulation in Macrophage-Mediated Inflammation Studies

Based on direct comparative evidence showing kingiside derivatives preferentially inhibit IL-6 production (IC₅₀: 51.70–61.10 μM) without significant TNF-α suppression (IC₅₀ > 100 μM), researchers investigating selective IL-6 pathway modulation in LPS-induced RAW264.7 macrophage models should select kingiside-based compounds over sweroside or swertiamarin derivatives, which exhibit broader dual NO/IL-6 inhibition [4]. This selectivity profile makes kingiside particularly suitable for studies requiring dissection of IL-6-specific signaling without confounding NO pathway interference.

Structure-Activity Relationship Studies of Iridoid Antitumor Agents Targeting Leukemia

Given that 8-epi-kingiside demonstrates moderate in vitro antitumor activity against HL-60 human promyelocytic leukemia cells while morroniside epimers do not, kingiside and its epimers serve as valuable tool compounds for structure-activity relationship (SAR) investigations [4]. Researchers seeking to elucidate the structural determinants of iridoid-mediated antileukemic activity should include kingiside and 8-epi-kingiside in comparative screening panels alongside inactive analogs to identify pharmacophoric requirements.

Negative Control Compound for Skeletal Muscle Hypertrophy Screening

The absence of myotube hypertrophy activity for kingiside in C2C12 assays, contrasted with positive activity for loganin, establishes kingiside as a validated negative control for skeletal muscle research applications [4]. Laboratories screening iridoid libraries for sarcopenia or muscle wasting indications can use kingiside to establish baseline non-response thresholds and validate assay specificity.

Analytical Reference Standard for Quality Control of Lonicera japonica Fruit-Derived Products

Kingiside has been identified as a characteristic chemical marker in Lonicera japonica fruits, distinguishing this plant part from the more commonly used flower buds [4][5]. Analytical laboratories performing quality assessment of L. japonica fruit extracts, or conducting LC-MS-based authentication of plant materials, require certified kingiside reference standards with documented purity specifications (typically ≥95% or ≥98% by HPLC) for accurate quantification and method validation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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